molecular formula C14H10F3N3O2S B2544481 5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-44-2

5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2544481
M. Wt: 341.31
InChI Key: UYJPWNFQZVFFMU-UHFFFAOYSA-N
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Description

The compound 5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure for various biological activities. This class of compounds has been extensively studied for their potential as serotonin 5-HT(6) receptor antagonists, anti-inflammatory agents, antimicrobial agents, and cancer cell proliferation inhibitors 10.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of various starting materials such as ethyl 5-amino-1H-pyrazole-4-carboxylate with different reagents to introduce the desired substituents at specific positions on the core structure 10. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a key intermediate, is achieved through the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine10. The introduction of the phenylsulfonyl and trifluoromethyl groups is crucial for the biological activity of these compounds 10.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the core structure, particularly the presence of phenylsulfonyl and trifluoromethyl groups, plays a significant role in the biological activity and selectivity of these compounds . X-ray crystallography studies have been conducted to ascertain the regioselectivity of the reactions and to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents present on the core structure. For example, the trifluoromethyl group can promote unique reactivity, as seen in the synthesis of fluorescent molecules and potential herbicides10. The presence of the phenylsulfonyl group is also significant in the antimicrobial activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, lipophilicity, and molecular weight, are important for their pharmacological profile. The introduction of a positively ionizable group to the pyrimidine ring can modify the ADME (absorption, distribution, metabolism, and excretion) characteristics without significantly affecting the interaction with biological targets . The presence of trifluoromethyl groups can enhance the biological activity and selectivity of these compounds 10.

Scientific Research Applications

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl moieties, have been synthesized and evaluated for their antimicrobial effectiveness. A series of these compounds demonstrated significant activity against various bacteria and fungi, surpassing the activity of reference drugs in some cases. Notably, derivatives with a single sulfone group exhibited superior efficacy across all tested microorganisms compared to those containing two sulfone groups (Alsaedi et al., 2019). Additionally, certain pyrazole and pyrimidine-based derivatives have shown potential as antimicrobial and anticancer agents, highlighting their versatility in drug development applications (Abd El-Sattar et al., 2021).

Anti-Inflammatory and Analgesic Applications

The synthesis of fused heterocyclic ring systems, including pyrazolo[1,5-a]pyrimidines with the phenylsulfonyl moiety, has been explored for their potential anti-inflammatory and analgesic effects. In vivo studies have identified specific derivatives that exhibit significant activity, comparable to or exceeding that of standard drugs such as indomethacin. This suggests their potential utility in developing new therapeutic agents for pain and inflammation management (Shaaban et al., 2008).

Anticancer Applications

Research into pyrazolo[1,5-a]pyrimidines has extended into the realm of anticancer drug development, with specific derivatives showing promise as Aurora-A kinase inhibitors. These compounds, synthesized through efficient one-pot procedures, have demonstrated cytotoxic activity against colon tumor cell lines, comparable to the efficacy of Doxorubicin, a commonly used chemotherapeutic agent (Shaaban et al., 2011).

Serotonin Receptor Antagonists

Compounds featuring the 5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure have been studied for their potential as serotonin 5-HT6 receptor antagonists. These studies have led to the identification of derivatives with significant activity, providing a basis for the development of new treatments for central nervous system (CNS) disorders (Ivachtchenko et al., 2011).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, given the known uses of compounds with a trifluoromethyl group .

properties

IUPAC Name

3-(benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJPWNFQZVFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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